![molecular formula C12H16BrFN2Zn B14890455 3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the fluorine atom and the piperazine ring in its structure makes it a versatile reagent in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide typically involves the following steps:
Formation of the Aryl Bromide Intermediate: The starting material, 3-fluoro-4-[(4-methylpiperazino)methyl]bromobenzene, is prepared by bromination of the corresponding aryl compound.
Transmetalation Reaction: The aryl bromide is then subjected to a transmetalation reaction with zinc dust in the presence of a suitable catalyst, such as palladium or nickel, to form the organozinc reagent.
Stabilization in THF: The resulting organozinc compound is stabilized in tetrahydrofuran (THF) to obtain the final product, this compound, 0.25 M in THF.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Bromination: Large quantities of the aryl compound are brominated using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Continuous Transmetalation: The transmetalation reaction is carried out in a continuous flow reactor to ensure efficient mixing and reaction control.
Purification and Stabilization: The crude product is purified using techniques such as distillation or crystallization, followed by stabilization in THF.
化学反应分析
Types of Reactions
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Biaryl Compounds: In cross-coupling reactions, the major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Substituted Aryl Compounds: In substitution reactions, various substituted aryl compounds can be obtained depending on the nucleophile used.
科学研究应用
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used to create biologically active molecules for drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide involves the following steps:
Activation: The organozinc compound is activated by a palladium or nickel catalyst, forming a reactive intermediate.
Transmetalation: The activated intermediate undergoes transmetalation with an aryl halide, forming a new carbon-carbon bond.
Reductive Elimination: The final step involves reductive elimination, where the product is released, and the catalyst is regenerated.
相似化合物的比较
Similar Compounds
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Similar in structure but contains a morpholine ring instead of a piperazine ring.
3-Fluoro-4-[(4-methylpiperidino)methyl]phenylzinc bromide: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide is unique due to the presence of the piperazine ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of compounds with potential biological activity, especially in the field of medicinal chemistry.
属性
分子式 |
C12H16BrFN2Zn |
|---|---|
分子量 |
352.6 g/mol |
IUPAC 名称 |
bromozinc(1+);1-[(2-fluorobenzene-4-id-1-yl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C12H16FN2.BrH.Zn/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13;;/h2,4-5H,6-10H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
ZAIYAFGAOPGRTH-UHFFFAOYSA-M |
规范 SMILES |
CN1CCN(CC1)CC2=C(C=[C-]C=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


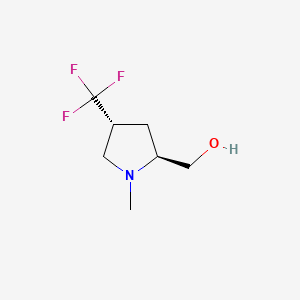
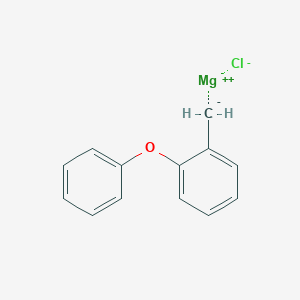
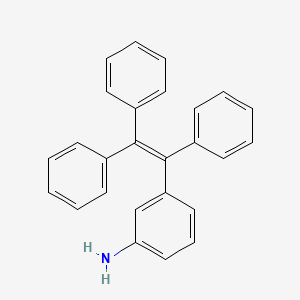
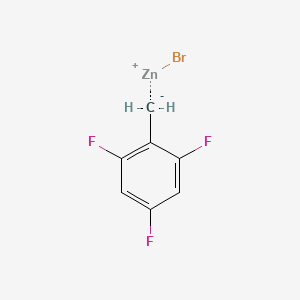

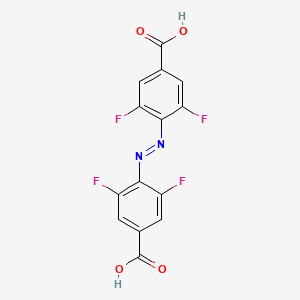
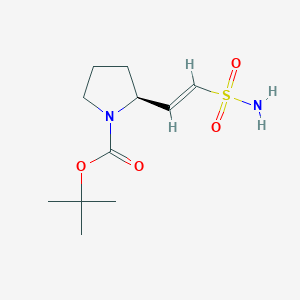
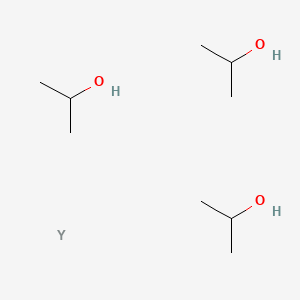
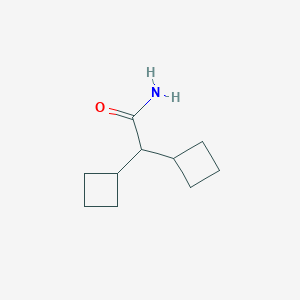
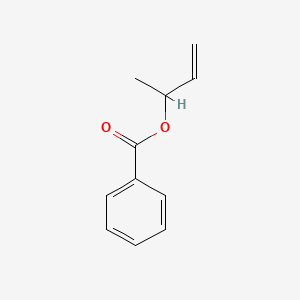
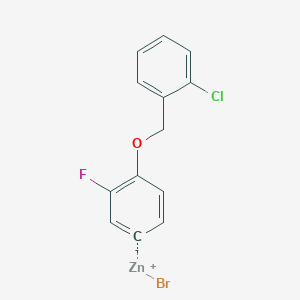

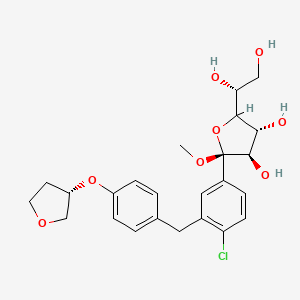
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)
